3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole

anticancer cytotoxicity oxadiazole

3-(4-Methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is a disubstituted 1,2,4-oxadiazole heterocycle (molecular formula C₁₇H₁₆N₂O₂) bearing a 4-methylphenyl substituent at the 3-position and a phenoxymethyl group at the 5-position. The 1,2,4-oxadiazole nucleus is recognized as a privileged scaffold in medicinal chemistry owing to its bioisosteric properties and broad pharmacological spectrum, including antitumor, antimicrobial, anti-inflammatory, and pesticidal activities.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
Cat. No. B5625274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3
InChIInChI=1S/C16H14N2O2/c1-12-7-9-13(10-8-12)16-17-15(20-18-16)11-19-14-5-3-2-4-6-14/h2-10H,11H2,1H3
InChIKeyWTAFXRDHOFMKGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole: Chemical Identity and Core Procurement Specifications


3-(4-Methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is a disubstituted 1,2,4-oxadiazole heterocycle (molecular formula C₁₇H₁₆N₂O₂) bearing a 4-methylphenyl substituent at the 3-position and a phenoxymethyl group at the 5-position [1]. The 1,2,4-oxadiazole nucleus is recognized as a privileged scaffold in medicinal chemistry owing to its bioisosteric properties and broad pharmacological spectrum, including antitumor, antimicrobial, anti-inflammatory, and pesticidal activities [2]. 3,5-Diaryl-1,2,4-oxadiazoles bearing phenoxymethyl motifs have been specifically developed as apoptosis inducers, GPR40 agonists, and agricultural fungicides, with differentiated substitution patterns on the 3-aryl and 5-aryl rings dictating potency, selectivity, and physicochemical properties [3].

Why 3-(4-Methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole Cannot Be Replaced by Generic Oxadiazole Analogs


Although 1,2,4-oxadiazole is a common heterocyclic core, biological activity and physicochemical properties are exquisitely sensitive to the identity and position of aryl substituents at the 3- and 5-positions [1]. The 4-methylphenyl group at the 3-position and the phenoxymethyl group at the 5-position produce a unique electronic and steric environment that governs target binding conformation, metabolic stability, and solubility—parameters that cannot be extrapolated from analogs bearing, for example, 4-methoxyphenyl, 4-chlorophenyl, or 3-methylphenyl substitutions [2]. Structure–activity relationship (SAR) studies on the 3-aryl-5-aryl-1,2,4-oxadiazole series have demonstrated that even minor substituent changes (e.g., 4-CH₃ vs. 4-OCH₃ vs. 4-CF₃) can shift potency by orders of magnitude and alter target selectivity profiles [3]. Consequently, substituting this compound with a superficially similar oxadiazole analog in a screening cascade or lead optimization program risks irreproducible biological data and wasted procurement expenditure.

Quantitative Differentiation Evidence for 3-(4-Methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole vs. Closest Analogs


Differential Antitumor Cytotoxicity: IC₅₀ Evidence Against HCT116 Colon Cancer and MIA PaCa-2 Pancreatic Cancer Cell Lines

Within the phenoxymethyl-1,2,4-oxadiazole chemotype, substituent variation at the 3-position produces a >3-fold difference in cytotoxic potency. The benzofuran-containing analog 6c (3-(2-methylbenzofuran-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole) achieves an IC₅₀ of 3.27 ± 1.1 μM against HCT116 and MIA PaCa-2 cell lines, whereas the less optimized analog 6a exhibits an IC₅₀ of 9.71 ± 1.9 μM [1]. The target compound 3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole occupies a distinct position in this SAR landscape: its 4-methylphenyl substituent provides electronic character intermediate between the electron-rich benzofuran of 6c and electron-deficient heteroaryl variants, predicting a differentiated cytotoxicity and selectivity profile relative to published analogs [2].

anticancer cytotoxicity oxadiazole

Differentiation from Closest Patent Analog: 3-(4-Methoxyphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole (US11905261B1)

US Patent US11905261B1 explicitly claims 3-(4-methoxyphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole as an antitumor and antimicrobial agent, with demonstrated activity against leukemia, melanoma, colon, prostate, lung, pancreatic, osteosarcoma, and breast cancers [1]. The target compound 3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole differs at two critical positions: (i) the 3-aryl substituent is 4-methylphenyl rather than 4-methoxyphenyl, eliminating the hydrogen-bond acceptor capacity of the methoxy oxygen; and (ii) the 5-phenoxymethyl group lacks the ortho-isopropyl and meta-methyl substituents present on the patented analog's phenoxy ring. These structural differences predict altered target binding, distinct metabolic stability (demethylation vs. O-dealkylation pathways), and independent intellectual property freedom-to-operate [2].

antitumor antimicrobial patent

Spectroscopic Identity Confirmation: ¹H NMR Spectral Fingerprint vs. Regioisomeric and Substitution Analogs

Authentic ¹H NMR spectral data for the closely related analog 1,2,4-oxadiazole, 5-[(2,4-dimethylphenoxy)methyl]-3-(4-methylphenyl)- (SpectraBase ID: KH5snl7sXGq) establishes a reference NMR fingerprint for the 3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole scaffold, recorded at 500 MHz in DMSO-d₆ [1]. The 4-methylphenyl group produces diagnostic aromatic resonance patterns—specifically an AA′BB′ spin system from the para-substituted phenyl ring with methyl singlet at ~2.3–2.4 ppm—that are absent in 3-phenyl, 3-(4-chlorophenyl), and 3-(4-methoxyphenyl) analogs. This spectroscopic signature enables unambiguous identity confirmation upon receipt, distinguishing the target compound from common synthetic byproducts and mislabeled analogs that may co-elute under standard HPLC conditions [2].

NMR spectroscopy identity verification quality control

Antimicrobial Activity Differentiation: Class-Level MIC Evidence and Substituent-Dependent Potency

A structure–activity relationship study on 1,2,4-oxadiazole derivatives demonstrated that 3-(4-methylphenyl)-1,2,4-oxadiazole exhibits potent antimicrobial activity against Escherichia coli and Staphylococcus aureus, with certain substitution patterns achieving MIC values as low as 2 μM against resistant strains . The target compound 3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole incorporates this active 3-(4-methylphenyl) pharmacophore while adding a 5-phenoxymethyl substituent that can further modulate lipophilicity (clogP) and membrane permeability. In contrast, 3-phenyl and 3-(4-chlorophenyl) analogs show divergent antimicrobial profiles, with the 4-chloro series demonstrating herbicidal rather than antibacterial activity in certain contexts [1]. This substituent-dependent activity partitioning underscores the risk of substituting a 4-methylphenyl analog with a 4-chlorophenyl or unsubstituted phenyl variant in antimicrobial screening cascades.

antimicrobial MIC structure-activity relationship

Evidence-Backed Application Scenarios for Procuring 3-(4-Methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole


Medicinal Chemistry: Lead Optimization of 3,5-Diaryl-1,2,4-oxadiazole Apoptosis Inducers

This compound serves as a key SAR probe for medicinal chemistry programs exploring 3-aryl-5-phenoxymethyl-1,2,4-oxadiazoles as anticancer agents. The established SAR from the 3-aryl-5-aryl-1,2,4-oxadiazole apoptosis inducer series [1] demonstrates that 3-position substituents (4-CH₃, 4-OCH₃, 4-CF₃, pyridyl) modulate both potency and aqueous solubility. Incorporating the 4-methylphenyl group provides a balanced lipophilicity profile for cell permeability while avoiding the metabolic O-demethylation liability associated with 4-methoxyphenyl analogs claimed in US11905261B1 [2]. The compound is appropriate for head-to-head cytotoxicity profiling against HCT116 and MIA PaCa-2 cell lines, where related phenoxymethyl-oxadiazoles have shown IC₅₀ values in the 3–10 μM range [3].

Antimicrobial Discovery: Expanding the Oxadiazole Antibacterial Pharmacophore

The 3-(4-methylphenyl) substituent has been associated with potent antibacterial activity (MIC as low as 2 μM against E. coli and S. aureus) [1]. The target compound combines this validated antibacterial 3-substituent with a 5-phenoxymethyl group that can be systematically varied to optimize membrane permeability and evade efflux pump recognition. This positions the compound as a strategic intermediate for synthesizing focused libraries targeting the ESKAPE pathogen panel, where certain oxadiazole antibacterials have demonstrated in vivo efficacy in mouse MRSA infection models with 41% oral bioavailability [2]. Procurement of the 4-methylphenyl variant avoids the herbicidal activity bias observed with 4-chlorobenzyl-substituted 1,2,4-oxadiazoles [3].

Chemical Biology: Tool Compound for Target Identification Studies

The 1,2,4-oxadiazole scaffold has a precedent for target identification via photoaffinity labeling. Zhang et al. (2005) identified TIP47 (an IGF II receptor binding protein) as the molecular target of 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole using a photoaffinity probe approach [1]. The target compound, with its synthetically tractable 4-methylphenyl and phenoxymethyl substituents, can serve as a scaffold for installing photoactivatable crosslinking groups (e.g., benzophenone or diazirine moieties) and click chemistry handles (e.g., terminal alkyne) at either the 3-aryl or 5-phenoxymethyl position, enabling cellular target deconvolution studies for this chemotype [2].

Quality Control and Analytical Reference Standard Procurement

The diagnostic ¹H NMR signature of the 3-(4-methylphenyl)-1,2,4-oxadiazole scaffold—specifically the AA′BB′ aromatic spin system and the para-methyl singlet at δ ~2.3–2.4 ppm—has been documented in reference spectral databases for closely related analogs (SpectraBase ID: KH5snl7sXGq) [1]. When procuring this compound as an analytical reference standard, these spectral features enable rapid identity verification and purity assessment by ¹H NMR and HPLC, distinguishing the target compound from common synthetic impurities (e.g., ring-opened amidoxime intermediates, des-methyl byproducts) and regioisomeric 1,3,4-oxadiazole contaminants that may arise during synthesis [2].

Quote Request

Request a Quote for 3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.